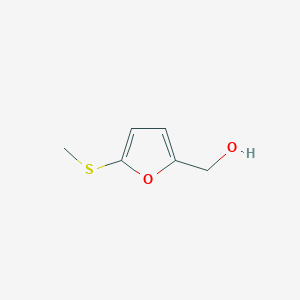

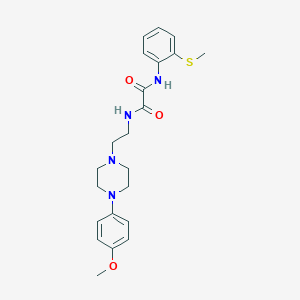

2-Furanmethanol, 5-(methylthio)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Furanmethanol, 5-(methylthio)-, also known as 2-furanmethanethiol, is a chemical compound with a strong roast coffee aroma. It has been identified in wines made from various Vitis vinifera grape varieties, such as Petit manseng, Merlot, Cabernet franc, and Cabernet sauvignon. The presence of this compound in wines contributes to their characteristic roast coffee aroma, which is significant given its very low perception threshold in a model hydroalcoholic environment .

Synthesis Analysis

The synthesis of furan derivatives can be complex, involving multiple steps and various reagents. For instance, dihapto-coordinated rhenium complexes of furan can undergo acid-catalyzed methanol addition to form 2-methoxy-2,3-dihydrofuran complexes. This process results in diastereomers with different orientations of the oxygen atom in relation to other ligands in the complex . Additionally, 5-substituted-2,5-dihydro-2-furoic acids can be synthesized through controlled Birch reduction followed by esterification with acidic methanol, yielding methyl 5-alkyl-2,5-dihydro-2-furoates as mixtures of cis- and trans-diastereoisomers .

Molecular Structure Analysis

The molecular structure of furan derivatives can exhibit interesting spectroscopic properties. For example, the cis- and trans-diastereoisomers of methyl 5-alkyl-2,5-dihydro-2-furoates show large long-range coupling constants between protons at C2 and C5, as observed in their NMR spectra. Additionally, the IR spectrum of these compounds displays two high absorption maxima due to the ester carbonyl group .

Chemical Reactions Analysis

Furan derivatives can participate in various chemical reactions. For example, 5-amino-2-furanmethanols can undergo Diels-Alder reactions to selectively synthesize tetrasubstituted aminobenzylic alcohols, amino phenols, or lactones. These reactions demonstrate the versatility of furan compounds in synthetic organic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives can be influenced by the structure of the compound. For instance, enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters results in biobased furan polyesters with specific molecular weights and physical properties. The number of methylene units in the dicarboxylic segments affects the properties of these polyesters . Additionally, the biological activities of methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives have been studied, with some showing cytotoxicity against cancer cell lines and antimicrobial activity against bacteria .

Scientific Research Applications

Cycloaddition Reactions : 5-Amino-2-furanmethanols, closely related to 2-Furanmethanol, 5-(methylthio)-, have been utilized in [4+2] cycloaddition reactions, leading to the synthesis of tetrasubstituted aminobenzylic alcohols, amino phenols, or lactones through Diels-Alder reactions (Medimagh, Marque, Prim & Chatti, 2009).

Enzymatic Polymerization : The enzymatic polymerization of biobased furan polyesters using 2,5-bis(hydroxymethyl)furan, a compound similar to 2-Furanmethanol, 5-(methylthio)-, has been investigated. These polyesters have potential applications in sustainable materials (Jiang, Woortman, Alberda van Ekenstein, Petrović & Loos, 2014).

Hydrogenation in Supercritical Conditions : Research on the hydrogenation of 5-hydroxymethylfurfural (HMF) in supercritical carbon dioxide–water showed significant effects on product distribution, including compounds like 2-Furanmethanol, 5-(methylthio)- (Chatterjee, Ishizaka & Kawanami, 2014).

Synthesis of Stenine : Studies on the synthesis of (+/-)-stenine demonstrated the use of cyclic 2-(methylthio)-5-amidofurans in intramolecular Diels-Alder reactions. This is significant for the synthesis of complex organic compounds (Padwa & Ginn, 2005).

Etherification in Fuel Production : Catalytic selective etherification of hydroxyl groups in 5-hydroxymethylfurfural over H4SiW12O40/MCM-41 nanospheres was studied for liquid fuel production. This involves etherification processes similar to those that might be used with 2-Furanmethanol, 5-(methylthio)- (Che, Lu, Zhang, Huang, Nie, Gao & Xu, 2012).

Reductive Amination for Renewable Building Blocks : The conversion of HMF to (5-alkyl- and 5-arylaminomethyl-furan-2-yl)methanol through reductive amination offers a novel method for producing furan-based renewable building blocks, relevant to 2-Furanmethanol, 5-(methylthio)- (Cukalovic & Stevens, 2010).

Production of Biobased Polyester : An effective strategy for the high-yield production of furan dicarboxylate for biobased polyester applications was developed. This involves the formation of furan-2,5-dicarboxylic acid (FDCA)-derived esters, relevant to the study of 2-Furanmethanol, 5-(methylthio)- (Kim, Su, Aoshima, Fukuoka, Hensen & Nakajima, 2019).

Safety and Hazards

5-Methyl-2-furanmethanol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Mechanism of Action

Mode of Action

More research is needed to elucidate the specific interactions and resulting changes .

Biochemical Pathways

Furan derivatives can participate in various biochemical reactions, but the specific pathways and downstream effects of this compound remain to be determined .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Understanding these effects requires detailed studies on the compound’s interaction with its targets and the subsequent cellular responses .

properties

IUPAC Name |

(5-methylsulfanylfuran-2-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2S/c1-9-6-3-2-5(4-7)8-6/h2-3,7H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLILIGJUILLROD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(O1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(Dimethylamino)-5-(trifluoromethyl)phenyl]methanol](/img/structure/B3016147.png)

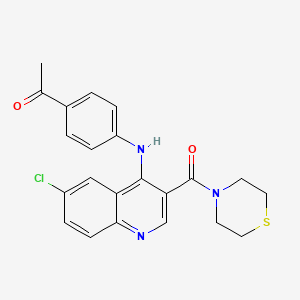

![Methyl 4-(2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/structure/B3016148.png)

![2-(4-(3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B3016150.png)

![Ethyl 4-[4-[(3-bromophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B3016155.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide](/img/structure/B3016157.png)

![1-(4-Methoxyphenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)ethanone](/img/structure/B3016164.png)

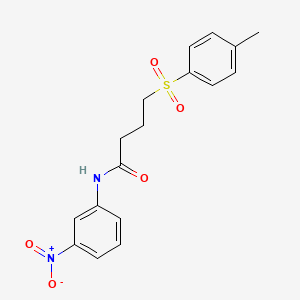

![4-{[(4-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine](/img/structure/B3016168.png)